(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
The compound “(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent at the C2 position. Aurones are known for their structural versatility and bioactivity, particularly in oncology. This compound features a 3-fluorobenzylidene group at C2 and a furan-2-carboxylate ester at C4. The Z-configuration is critical for maintaining planarity, which enhances interactions with biological targets like tubulin .
Properties
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO5/c21-13-4-1-3-12(9-13)10-18-19(22)15-7-6-14(11-17(15)26-18)25-20(23)16-5-2-8-24-16/h1-11H/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTXEJJELMVWKB-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of a fluorobenzaldehyde with the benzofuran core under basic or acidic conditions.
Esterification: The final step involves the esterification of the intermediate with furan-2-carboxylic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the fluorobenzylidene group.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.
Substitution: The fluorine atom in the fluorobenzylidene group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine
Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where benzofuran derivatives have shown efficacy.
Industry
Material Science: It could be explored for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorine atom may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s activity is influenced by substituents at C2 (benzylidene group) and C6 (ester/ether groups). Key analogues include:
Selectivity and Toxicity
- 5b: Selective against leukemia cells (T-ALL, B-ALL) with minimal effect on normal B-lymphoblasts .
- Target Compound : The fluorine atom may reduce off-target interactions, but in vivo toxicity data are needed to confirm safety.
In Vivo Efficacy
- 5a: Suppresses tumor growth in PC-3 xenografts and T-ALL zebrafish models .
- Target Compound : Lacks in vivo data, but the furan-2-carboxylate group’s electron-withdrawing properties could improve bioavailability compared to ether-linked analogues like 5a.
Biological Activity
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzofuran core substituted with a fluorobenzylidene moiety and a furan-2-carboxylate group. The structural formula can be represented as follows:
Mechanisms of Biological Activity
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Inhibition of Enzymatic Activity :
- Compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
- The SAR studies indicate that modifications at the benzylidene position significantly enhance inhibitory potency. For instance, derivatives with hydroxyl groups at specific positions exhibit improved IC50 values, indicating stronger inhibition of PARP activity .
- Cytotoxicity :
Table 1: Summary of Biological Activities
Case Study: Structure-Activity Relationships
A detailed SAR analysis was conducted on various derivatives of benzofuran compounds, including those similar to this compound. The study revealed that:
- Hydroxyl and Amino Substituents : Introducing hydroxyl or amino groups at the 4' position on the benzylidene ring significantly increased PARP inhibition.
- Fluorine Substitution : The presence of fluorine in the 3-position enhances lipophilicity and may improve cellular uptake, thereby augmenting biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
